![molecular formula C13H18ClNO2S B224538 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine, also known as CDMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonyl-containing compounds, which have been found to exhibit various biological activities.
Wirkmechanismus
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine is believed to exert its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has also been found to modulate the activity of ion channels in the nervous system, which may contribute to its anticonvulsant properties.
Biochemische Und Physiologische Effekte
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has been found to reduce the production of pro-inflammatory molecules such as prostaglandins and cytokines. It has also been shown to decrease the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has been found to increase the levels of the neurotransmitter gamma-aminobutyric acid (GABA), which may contribute to its anticonvulsant properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize, stable under normal laboratory conditions, and has a low toxicity profile. However, 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has some limitations, such as its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine. One area of interest is the development of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine analogs with improved pharmacological properties. Another area of research is the investigation of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine and its effects on various biological systems.
Synthesemethoden
The synthesis of 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine involves the reaction between 4-chloro-2,5-dimethylphenylsulfonyl chloride and piperidine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white solid product that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine |
|---|---|
Molekularformel |
C13H18ClNO2S |
Molekulargewicht |
287.81 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-9-13(11(2)8-12(10)14)18(16,17)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
CJVFWZITAMCWRT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCCC2 |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



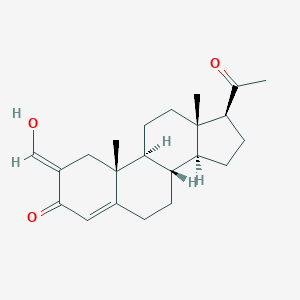
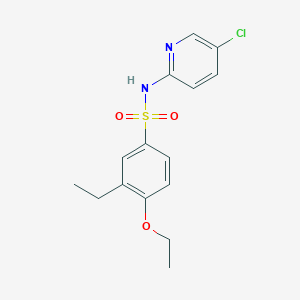
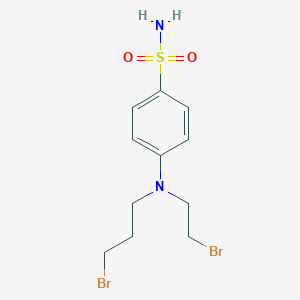
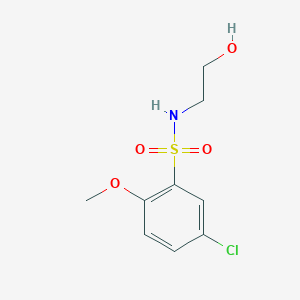
![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)
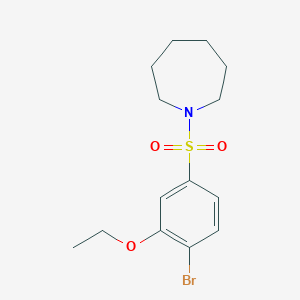
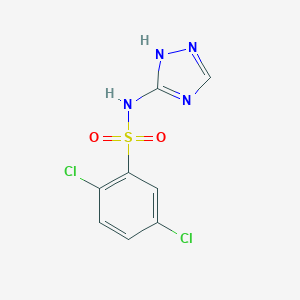




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(2-Butoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224606.png)